Fmoc-L-prolyl chloride

Description

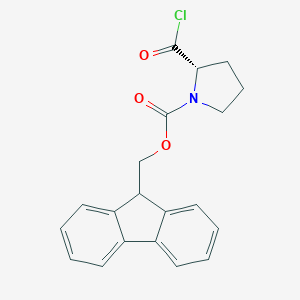

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNLJWSDGPXALN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153224 | |

| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-52-4 | |

| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-prolyl chloride for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-prolyl chloride (Fmoc-L-prolyl chloride), a reactive building block in peptide synthesis. The guide covers its chemical identity, synthesis, handling, and applications in solid-phase peptide synthesis (SPPS), with a focus on the mechanistic rationale behind its use. Detailed protocols for its preparation and coupling are provided, alongside a discussion of its reactivity, stability, and potential side reactions. This document is intended to serve as a valuable resource for researchers and professionals in peptide chemistry and drug development, offering insights into the effective utilization of this highly reactive reagent.

Introduction: The Role of Activated Amino Acids in Peptide Synthesis

The formation of the amide bond is the cornerstone of peptide synthesis. This process typically involves the activation of the carboxylic acid moiety of an N-protected amino acid to facilitate its coupling with the free amino group of another amino acid or a growing peptide chain. While a variety of coupling reagents, such as carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU), are widely employed for this purpose, the use of pre-activated amino acid derivatives like acid chlorides offers a highly reactive alternative.

This compound is the acid chloride derivative of Fmoc-L-proline, a crucial proline building block in Fmoc-based solid-phase peptide synthesis (SPPS). Proline's unique cyclic structure introduces conformational constraints into peptides, making it a key residue in many biologically active peptides and proteins. The direct use of the highly reactive acid chloride can, in certain instances, drive difficult coupling reactions to completion where standard coupling reagents may be less effective. However, this high reactivity also necessitates careful handling and a thorough understanding of its chemical properties to avoid unwanted side reactions.

Chemical Identity and Properties

Chemical Name: N-α-(9-Fluorenylmethoxycarbonyl)-L-prolyl chloride

Synonyms: Fmoc-Pro-Cl

Molecular Formula: C₂₀H₁₈ClNO₃

Molecular Weight: 355.82 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103321-52-4 | [1][2] |

| Molecular Formula | C₂₀H₁₈ClNO₃ | |

| Molecular Weight | 355.82 g/mol | |

| Appearance | Expected to be a solid | |

| Sensitivity | Highly moisture-sensitive | [3] |

| Storage | Store under inert, anhydrous conditions at low temperature (e.g., -20°C) |

Synthesis of this compound

This compound is synthesized from its corresponding carboxylic acid, Fmoc-L-proline, through the action of a chlorinating agent. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents effectively convert the carboxylic acid to the more reactive acid chloride, with the evolution of gaseous byproducts that are easily removed.

Synthesis via Thionyl Chloride: A Step-by-Step Protocol

The use of thionyl chloride is a well-established method for the preparation of acid chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. A general procedure for the synthesis of Fmoc-amino acid chlorides using thionyl chloride has been reported.[4]

Experimental Protocol:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend Fmoc-L-proline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: To the stirred suspension, add freshly distilled thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl) and the dissolution of the solid Fmoc-L-proline.

-

Workup: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a vacuum pump protected by a cold trap and an alkali trap to capture the corrosive vapors.

-

Purification and Storage: The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent under anhydrous conditions. The purified product should be stored in a tightly sealed container under an inert atmosphere at low temperature to prevent decomposition.

Fmoc_Pro_OH [label="Fmoc-L-proline"]; SOCl2 [label="Thionyl Chloride (SOCl₂)"]; Intermediate [label="Chlorosulfite Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Fmoc_Pro_Cl [label="this compound"]; Byproducts [label="SO₂ + HCl (gaseous)", shape=ellipse, fillcolor="#FFFFFF"];

Fmoc_Pro_OH -> Intermediate [label="+ SOCl₂"]; Intermediate -> Fmoc_Pro_Cl [label="Decomposition"]; Intermediate -> Byproducts [style=dashed]; }

Synthesis of this compound from Fmoc-L-proline using thionyl chloride.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical because this compound, like other acid chlorides, is highly reactive towards water.[3] Moisture will hydrolyze the product back to the starting carboxylic acid, reducing the yield and purity.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen prevents the ingress of atmospheric moisture during the reaction.

-

Excess Thionyl Chloride: A slight excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the reaction to completion.

-

Removal of Byproducts: The gaseous nature of the byproducts (SO₂ and HCl) allows for their easy removal from the reaction mixture, shifting the equilibrium towards the product.

Handling, Storage, and Stability

This compound is a moisture-sensitive compound and should be handled with care in a dry, inert atmosphere, such as in a glove box or using Schlenk line techniques.[3] Exposure to moisture will lead to rapid hydrolysis.

Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C.

Stability: The stability of this compound is compromised by the presence of nucleophiles, particularly water and alcohols. It is relatively stable in anhydrous, non-protic solvents like dichloromethane and tetrahydrofuran at low temperatures.

Application in Peptide Synthesis

The primary application of this compound is as a highly reactive acylating agent for the introduction of the Fmoc-L-proline residue during peptide synthesis. Its high reactivity can be advantageous for coupling to sterically hindered amino acids or for difficult sequences where standard coupling reagents may be inefficient.

Mechanism of Peptide Coupling

The coupling reaction involves the nucleophilic attack of the free amino group of the resin-bound peptide or amino acid ester on the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond and releases hydrogen chloride. The liberated HCl must be neutralized by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to prevent the protonation of the free amino group of the peptide chain, which would render it unreactive.

Peptide_NH2 [label="H₂N-Peptide-Resin"]; Fmoc_Pro_Cl [label="this compound"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Coupled_Peptide [label="Fmoc-Pro-NH-Peptide-Resin"]; HCl [label="HCl", shape=ellipse, fillcolor="#FFFFFF"]; DIPEA [label="DIPEA"]; DIPEA_HCl [label="DIPEA·HCl", shape=ellipse, fillcolor="#FFFFFF"];

Peptide_NH2 -> Tetrahedral_Intermediate [label="+ Fmoc-Pro-Cl"]; Tetrahedral_Intermediate -> Coupled_Peptide [label="Collapse"]; Tetrahedral_Intermediate -> HCl [style=dashed]; HCl -> DIPEA_HCl [label="+ DIPEA"]; DIPEA [style=invis]; }

Mechanism of peptide bond formation using this compound.

Protocol for Peptide Coupling using this compound

Experimental Protocol:

-

Resin Preparation: Swell the resin with the free N-terminal amine in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Coupling Solution: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) in anhydrous DCM.

-

Coupling Reaction: To the swollen resin, add a non-nucleophilic base such as DIPEA (3-4 equivalents). Then, add the solution of this compound and agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for free amines, such as the Kaiser test. Note that proline residues give a characteristic reddish-brown color with the Kaiser test, not the typical blue color.

-

Washing: After the reaction is complete, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

Advantages and Disadvantages

Advantages:

-

High Reactivity: Can be effective for coupling sterically hindered amino acids or difficult sequences.

-

Cost-Effective: The synthesis of the acid chloride from the corresponding amino acid can be more economical than using expensive coupling reagents.

Disadvantages:

-

Moisture Sensitivity: Requires stringent anhydrous conditions for synthesis and handling.

-

Potential for Side Reactions: The high reactivity can lead to side reactions if not properly controlled.

-

Racemization Risk: While proline is a secondary amino acid and thus not prone to racemization at its α-carbon during activation, other amino acid chlorides can be susceptible to racemization.[1]

Potential Side Reactions and Mitigation

The primary side reaction of concern when using this compound is its hydrolysis due to residual moisture. This leads to the formation of Fmoc-L-proline, which can then be activated by any remaining acid chloride to form the symmetric anhydride, or it can compete in the coupling reaction if a carbodiimide is also present.

Mitigation:

-

Strict Anhydrous Technique: The most effective way to prevent hydrolysis is to maintain strict anhydrous conditions throughout the synthesis and handling of the acid chloride.

-

Use of a Non-Nucleophilic Base: The use of a hindered, non-nucleophilic base like DIPEA is crucial to neutralize the HCl byproduct without reacting with the acid chloride.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic strong absorption band for the acid chloride carbonyl (C=O) stretch at a higher frequency than the corresponding carboxylic acid. Typically, acid chloride carbonyls absorb in the range of 1770-1815 cm⁻¹.[5] The urethane carbonyl of the Fmoc group will also be present, typically around 1700-1720 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl group (typically in the range of 7.2-7.9 ppm), the proline ring protons, and the methylene protons of the Fmoc group. The chemical shifts of the protons adjacent to the carbonyl group will be influenced by the electronegativity of the chlorine atom.

¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the acid chloride carbonyl carbon, typically in the range of 165-180 ppm. The other carbon signals for the Fmoc and proline moieties will also be present.

Conclusion

This compound is a highly reactive and valuable reagent for the incorporation of proline in peptide synthesis, particularly in cases where standard coupling methods are suboptimal. Its successful application hinges on a thorough understanding of its chemical properties, including its high reactivity and moisture sensitivity. By employing stringent anhydrous techniques and carefully controlling the reaction conditions, researchers can leverage the power of this activated amino acid derivative to efficiently synthesize complex proline-containing peptides. This guide provides the foundational knowledge and practical protocols to enable the effective and safe use of this compound in advanced peptide synthesis endeavors.

References

-

Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). [Link]

-

The Journal of Organic Chemistry. Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. [Link]

-

더랩케미칼. This compound-R169800. [Link]

-

Advanced ChemTech. Fmoc-Pro-Cl. [Link]

Sources

Technical Guide: Chemical Properties and Synthesis of Fmoc-L-Prolyl Chloride

Executive Summary

Fmoc-L-prolyl chloride is a highly reactive, activated amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) for difficult coupling sequences. Unlike standard active esters (OBt/OAt), the acid chloride moiety offers superior electrophilicity, enabling the acylation of sterically hindered amines or electron-deficient nucleophiles where standard coupling reagents (HBTU, HATU) fail.

This guide details the structural characteristics, synthesis protocols, and handling requirements for this compound, emphasizing the mitigation of racemization and hydrolysis pathways.

Part 1: Structural Analysis & Chemical Identity

This compound consists of the amino acid L-proline protected at the

Chemical Structure

The molecule features a rigid pyrrolidine ring which restricts conformational freedom, a property that reduces the rate of 5(4H)-oxazolone formation—the primary mechanism of racemization in activated amino acids. However, the high reactivity of the acyl chloride requires strict anhydrous handling.

Physiochemical Properties

The following data characterizes the isolated acid chloride. Note that while isolable, it is frequently prepared in situ or used immediately after isolation to prevent hydrolysis.

| Property | Data | Notes |

| IUPAC Name | (9H-fluoren-9-yl)methyl (S)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Precursor CAS | 71989-31-6 | Refers to Fmoc-L-Pro-OH |

| Molecular Formula | ||

| Molecular Weight | 355.81 g/mol | |

| Physical State | White to off-white crystalline solid | If isolated and recrystallized |

| Solubility | DCM, THF, | Decomposes in water/alcohols |

| Reactivity | High | Reacts violently with amines/water |

| Chirality | L-isomer ( | Risk of racemization in presence of strong base |

Part 2: Synthesis & Preparation Protocol

The synthesis of Fmoc-amino acid chlorides was pioneered by Carpino et al. to overcome the limitations of symmetrical anhydrides. The standard protocol utilizes thionyl chloride (

Critical Pre-requisites

-

Anhydrous Conditions: All glassware must be flame-dried. Solvents (DCM) must be distilled over

or passed through an activated alumina column. -

Base Avoidance: Do not use tertiary amines (DIEA, TEA) during the chloride generation step, as this triggers immediate decomposition and racemization.

Synthesis Workflow (Thionyl Chloride Method)

Step-by-Step Protocol

-

Dissolution: Suspend 1.0 mmol of Fmoc-L-Pro-OH in 5–10 mL of dry dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

-

Activation: Add thionyl chloride (

, 5–10 mmol, excess) carefully.-

Note: For acid-sensitive protecting groups (e.g., Boc on side chains), oxalyl chloride with a catalytic amount of DMF is preferred over thionyl chloride to avoid harsh acidic conditions, though Fmoc-Pro-OH usually tolerates

well.

-

-

Reaction: Reflux the mixture gently or stir at room temperature. The suspension should become a clear solution as the acid chloride forms (typically 15–60 minutes).

-

Isolation: Evaporate the solvent and excess

under reduced pressure (rotary evaporator). -

Purification (Chase Step): Redissolve the residue in a small volume of dry DCM and re-evaporate. Repeat this 2–3 times.

-

Why? This azeotropically removes trapped

and

-

-

Crystallization: The residue is usually a solid. It can be recrystallized from DCM/Hexane if storage is required, or redissolved immediately in DCM for coupling.

Part 3: Reactivity & Mechanisms

Acylation Mechanism

This compound acts as a potent electrophile. Upon attack by the nucleophilic amine of the growing peptide chain, chloride is displaced as a leaving group.

-

Advantage: The reaction does not require an additional activator (like HBTU) and proceeds rapidly even in hindered environments (e.g., coupling to N-methylated amino acids).

-

Scavenger Requirement: The reaction generates

. A hindered base (e.g., DIEA or Collidine) must be present in the coupling mixture to neutralize the acid and drive the equilibrium, but it should be added with the nucleophile, not premixed with the chloride.

Racemization Risks (The "Proline Exception")

Racemization in peptide synthesis typically occurs via the formation of a 5(4H)-oxazolone intermediate.

-

Standard Amino Acids: The amide hydrogen (

-H) attacks the activated carbonyl, forming an oxazolone which can lose a proton at the alpha-carbon, leading to chirality loss. -

Proline: Lacking an amide hydrogen (

-alkylated), Proline cannot form the 5(4H)-oxazolone . -

Risk Factor: While oxazolone formation is blocked, Fmoc-Pro-Cl can still racemize via direct enolization if exposed to excess strong base.

-

Mitigation: Use weak bases like 2,4,6-collidine (TMP) or limiting amounts of DIEA during the coupling step.

-

Part 4: Handling, Storage, and QC

Handling

-

Moisture Sensitivity: Hydrolysis converts the chloride back to the carboxylic acid (Fmoc-Pro-OH), rendering it inactive for direct acylation without re-activation.

-

Inert Atmosphere: Always handle under Nitrogen or Argon.

Storage

-

Temperature: Store at -20°C.

-

Container: Sealed glass vial under inert gas, preferably inside a desiccator.

-

Shelf-life: Fmoc-amino acid chlorides are surprisingly stable (months to years) if kept strictly dry and crystalline [1].

Quality Control

To verify the conversion of Fmoc-Pro-OH to Fmoc-Pro-Cl:

-

Methyl Ester Conversion: Take a small aliquot of the chloride.[1] React with dry methanol.

-

HPLC/TLC Analysis: Analyze the product. The retention time of Fmoc-Pro-OMe (methyl ester) is distinct from the free acid. Complete conversion to the ester indicates the chloride was fully formed. Direct analysis of the chloride is difficult due to hydrolysis on columns.

References

-

Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for Peptide Synthesis. The Journal of Organic Chemistry.

-

Carpino, L. A., & Han, G. Y. (1972).[2] 9-Fluorenylmethoxycarbonyl amino-protecting group.[2][3] The Journal of Organic Chemistry.

-

Novabiochem. (2024). Peptide Synthesis Handbook: Fmoc-Amino Acid Chlorides.

-

Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Solubility and stability of Fmoc-L-prolyl chloride in different solvents

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-L-prolyl chloride in Different Solvents

Abstract

This compound is a critical, yet highly reactive, building block in synthetic peptide chemistry, valued for its ability to facilitate the introduction of proline residues. However, its utility is intrinsically linked to its solubility and stability, factors that are profoundly influenced by the choice of solvent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solvent-dependent behavior of this compound. We delve into the causality behind solvent selection, present detailed protocols for the empirical determination of solubility and stability, and offer field-proven insights for handling this sensitive reagent to ensure its optimal performance in peptide synthesis workflows.

Introduction: The Double-Edged Sword of Reactivity

The N-9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its acid stability and selective removal under mild basic conditions.[1][2] When coupled with a proline residue, the resulting Fmoc-L-proline can be activated to various forms for peptide bond formation. The acid chloride, this compound, represents one of the most reactive activated species. This high reactivity can be advantageous in driving difficult coupling reactions to completion but also renders the molecule highly susceptible to degradation.[3]

Understanding the interplay between this compound and the solvent environment is therefore not merely a matter of procedural optimization; it is fundamental to the success of the synthesis. An inappropriate solvent can lead to poor solubility, resulting in incomplete reactions and the generation of deletion sequences.[4] More critically, a reactive solvent can rapidly degrade the acid chloride, yielding inactive species and side products that complicate purification and reduce overall yield. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Landscape of this compound

To predict and control the behavior of this compound, it is essential to consider the contributions of its three key structural components:

-

The Fmoc Group: A large, aromatic, and non-polar moiety, the fluorenylmethoxycarbonyl group contributes significantly to the molecule's hydrophobicity and dictates its solubility in many organic solvents.

-

The Proline Residue: The cyclic pyrrolidine ring of proline introduces conformational rigidity.

-

The Acyl Chloride Functionality: This is the nexus of the molecule's reactivity. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5]

This combination of a bulky, hydrophobic protecting group and a highly polar, reactive acid chloride creates a molecule with specific solvent requirements. The ideal solvent must be able to solvate both the non-polar Fmoc group and the polar acid chloride without reacting with the latter.

Solvent Selection: A Balancing Act of Solvation and Stability

The choice of solvent is the single most critical parameter in working with this compound. Solvents can be broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic).

Recommended Solvents: Aprotic Environments

Aprotic solvents are essential for maintaining the integrity of the acyl chloride. These are further divided into polar and non-polar categories.

-

Polar Aprotic Solvents: These solvents possess dipoles that can solvate polar molecules but lack acidic protons. They are generally the preferred choice for dissolving Fmoc-amino acids.[6] Examples include:

-

N,N-Dimethylformamide (DMF): A workhorse in peptide synthesis, DMF provides excellent solvation for many Fmoc-amino acids. However, it can contain trace amounts of dimethylamine from degradation, which can prematurely cleave the Fmoc group.[2]

-

N-Methyl-2-pyrrolidone (NMP): Often a stronger solvent than DMF, NMP can be beneficial for less soluble derivatives. However, some reports suggest that Fmoc-amino acids may have lower long-term stability in NMP compared to DMF.[2]

-

Acetonitrile (ACN): A polar aprotic solvent that is generally inert towards acyl chlorides.

-

-

Non-Polar Aprotic Solvents: These solvents are generally good at solvating the non-polar Fmoc group.

-

Dichloromethane (DCM): An excellent solvent for swelling polystyrene resins and dissolving many organic compounds. It is a good choice for handling this compound, provided it is anhydrous.

-

Tetrahydrofuran (THF): A common ethereal solvent that is compatible with acyl chlorides when dry.

-

Solvents to Avoid: The Perils of Protic and Nucleophilic Environments

-

Protic Solvents (e.g., Water, Alcohols): These solvents contain acidic protons and readily react with acyl chlorides in a vigorous, exothermic hydrolysis or alcoholysis reaction to form the corresponding carboxylic acid or ester, respectively.[7] The presence of even trace amounts of water can significantly degrade this compound.[8]

-

Nucleophilic Solvents (e.g., Amines, Pyridine): These will readily attack the electrophilic carbonyl carbon of the acid chloride, leading to amide formation.

Data Summary: Qualitative Solubility and Stability

While precise quantitative data for this compound is not widely published due to its reactivity, the following table provides a qualitative guide based on the principles discussed above.

| Solvent | Type | Expected Solubility | Expected Stability (Anhydrous) | Rationale |

| Dichloromethane (DCM) | Aprotic Non-Polar | Good | High | Excellent solvent for the Fmoc group and inert towards the acyl chloride. |

| Tetrahydrofuran (THF) | Aprotic Polar | Good | High | Good balance of polarity for solvation and is chemically compatible. |

| Acetonitrile (ACN) | Aprotic Polar | Moderate to Good | High | Polar enough for dissolution and generally inert. |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | Good to Excellent | Moderate | Excellent solvating power but potential for degradation by amine impurities.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic Polar | Good to Excellent | Moderate | Strong solvent, but may promote faster degradation than DMF.[2] |

| Water | Protic | Insoluble (decomposes) | Very Low | Rapid hydrolysis to Fmoc-L-proline.[7] |

| Methanol/Ethanol | Protic | Soluble (decomposes) | Very Low | Rapid alcoholysis to the corresponding methyl/ethyl ester. |

| Pyridine | Nucleophilic | Soluble (decomposes) | Very Low | Reacts to form an acylpyridinium salt. |

Experimental Protocol: Quantitative Determination of Solubility

The following protocol provides a robust method for empirically determining the solubility of this compound in a chosen anhydrous solvent. This self-validating system ensures that the data generated is relevant to the specific laboratory conditions and reagent purity.

Materials and Equipment

-

This compound (freshly prepared or from a reliable commercial source)

-

Anhydrous solvent of choice (e.g., DCM, THF)

-

Small, dry, glass vials with screw caps or septa

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

-

Gas-tight syringes

-

HPLC or UV-Vis spectrophotometer for concentration determination

Step-by-Step Methodology

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All solvents must be of high purity and anhydrous.

-

Sample Preparation: Under an inert gas blanket, accurately weigh a small amount of this compound (e.g., 10-20 mg) into a pre-weighed vial.

-

Solvent Addition: Using a gas-tight syringe, add a small, precise volume of the anhydrous solvent to the vial (e.g., 0.1 mL).

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a set period (e.g., 30 minutes) to allow the system to reach equilibrium. Vigorous vortexing or magnetic stirring is recommended.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Titration: If the solid has completely dissolved, return to step 3 and add another small aliquot of solvent. If solid remains, continue to the next step.

-

Saturation Point: Continue adding solvent in small, precise increments, with equilibration at each step, until the solid just completely dissolves. The total mass of solute and volume of solvent at this point represents the approximate solubility. For a more accurate determination, proceed to the analysis of a saturated solution.

-

Analysis of Saturated Solution: Prepare a vial with an excess of this compound in a known volume of solvent. Equilibrate as above to ensure the solution is saturated. Allow any undissolved solid to settle. Carefully extract a known volume of the supernatant, dilute it with the same solvent, and determine the concentration using a pre-calibrated HPLC or UV-Vis method.

Experimental Protocol: Assessment of Stability

This protocol outlines a time-course study to evaluate the stability of this compound in a chosen anhydrous solvent.

Materials and Equipment

-

Same as for the solubility determination, with the addition of an HPLC system with a UV detector.

Step-by-Step Methodology

-

Stock Solution Preparation: Under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration below its saturation point (e.g., 0.1 M).

-

Time Zero (t=0) Sample: Immediately after preparation, withdraw an aliquot of the solution, dilute it appropriately, and inject it onto the HPLC to obtain the initial peak area of the intact this compound.

-

Incubation: Store the stock solution under an inert atmosphere at a constant temperature (e.g., 25 °C).

-

Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution, dilute, and analyze by HPLC.

-

Data Analysis: For each time point, record the peak area of the this compound and any new peaks that appear, which correspond to degradation products. Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the chosen solvent.

Degradation Pathways and Visualization

The primary degradation pathway for this compound in the presence of nucleophiles is nucleophilic acyl substitution.

-

Hydrolysis: With water, the acid chloride is converted to Fmoc-L-proline.

-

Reaction with Amines: Traces of amines in solvents like DMF will lead to the formation of the corresponding amide.

-

Fmoc Group Instability: In the presence of bases, the Fmoc group itself can be cleaved via β-elimination.[3]

The following diagram illustrates the key molecular structure and its primary degradation pathway upon reaction with water.

Caption: Degradation of this compound via hydrolysis.

Best Practices for Handling and Storage

Given its reactivity, stringent handling and storage procedures are paramount.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[9]

-

Handling: Always handle the compound in a glove box or under a stream of inert gas. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]

-

Solvent Purity: Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

-

In Situ Preparation: For critical applications, consider preparing this compound immediately prior to use from Fmoc-L-proline and a chlorinating agent (e.g., thionyl chloride, oxalyl chloride).

Conclusion

This compound is a powerful but demanding reagent in peptide synthesis. Its successful application hinges on a thorough understanding of its solubility and stability, which are dictated by solvent choice. By prioritizing anhydrous, aprotic solvents and adhering to strict handling protocols, researchers can mitigate the risks of degradation. The empirical methods detailed in this guide provide a framework for self-validation and optimization, empowering scientists to harness the full synthetic potential of this reactive intermediate. This approach, grounded in chemical principles and practical experience, ensures greater reproducibility and success in the synthesis of proline-containing peptides.

References

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

-

ResearchGate. Does anyone know how to protect l-Phe-OH with Fmoc-chloride? Available at: [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

-

PubMed. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). Available at: [Link]

-

Chemguide. reaction between acyl chlorides and water - addition / elimination. Available at: [Link]

-

American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride. Available at: [Link]

-

AAPPTec. Handling and Storage of Peptides - FAQ. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. acs.org [acs.org]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

Introduction: The Imperative for Controlled Amine Reactivity in Peptide Elongation

In the intricate process of solid-phase peptide synthesis (SPPS), the sequential assembly of amino acids into a defined polypeptide chain necessitates a robust strategy for managing the reactivity of the α-amino group of each incoming building block.[1] Uncontrolled reactivity would lead to a chaotic polymerization, yielding a complex mixture of undesired products.[2] The cornerstone of successful peptide synthesis, therefore, lies in the use of temporary protecting groups for the N-terminus.[3] Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the preeminent choice for modern SPPS, largely due to the mild conditions required for its removal, which preserves the integrity of sensitive amino acid side chains and complex modifications.[2][4]

This guide provides a comprehensive exploration of the Fmoc protecting group, from its fundamental chemical principles to its practical application in the laboratory. We will delve into the mechanistic underpinnings of its utility, present field-proven protocols, and offer insights into the critical parameters that ensure the synthesis of high-purity peptides for research and drug development.

The Chemical Foundation of the Fmoc Group's Efficacy

The Fmoc group is a base-labile protecting group, a characteristic that forms the basis of its orthogonality with the acid-labile side-chain protecting groups typically employed in Fmoc-based SPPS.[5][6] This orthogonality is paramount, as it allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely cleaving the side-chain protectors or the peptide from its solid support.[2][7]

The structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, is key to its function.[4] The fluorenyl ring's aromaticity and the electron-withdrawing nature of the carbonyl group render the proton at the C9 position of the fluorene ring acidic.[8] This acidity is the linchpin of the Fmoc deprotection mechanism.

Mechanism of Fmoc Protection

The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[6][9] Fmoc-Cl is a widely used reagent for this purpose.[10][11][12]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Fmoc-Based Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

A typical cycle in Fmoc-SPPS involves two main stages: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. [1]This cycle is repeated until the desired peptide sequence is assembled.

Caption: A simplified workflow of a single Fmoc-SPPS cycle.

Experimental Protocol: A Standard Fmoc-SPPS Cycle

The following protocol outlines a generalized procedure for a single coupling cycle. It is crucial to note that optimization may be required based on the specific peptide sequence, particularly for "difficult" sequences prone to aggregation. [5][13] 1. Resin Preparation and Swelling:

-

Rationale: Proper swelling of the resin is critical to ensure that the reactive sites are accessible to reagents.

-

Procedure:

-

Place the Fmoc-amino acid-loaded resin (typically 100-200 mesh for automated synthesis) in a suitable reaction vessel. [14] 2. Add high-purity, amine-free N,N-dimethylformamide (DMF) to the resin. [14] 3. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. [14] 2. Fmoc Deprotection:

-

-

Rationale: The concentration and contact time of the piperidine solution are optimized for efficient Fmoc removal without causing unwanted side reactions.

-

Procedure:

3. Washing:

-

Rationale: Thorough washing is essential to remove all traces of piperidine and the DBF-piperidine adduct, which would interfere with the subsequent coupling reaction.

-

Procedure:

-

Wash the resin multiple times (typically 3-5 times) with DMF.

-

4. Amino Acid Coupling:

-

Rationale: The incoming Fmoc-amino acid must be activated to facilitate the formation of the amide bond. Various activation methods exist, each with its own advantages.

-

Procedure:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes, or longer for sterically hindered amino acids.

-

5. Post-Coupling Wash:

-

Rationale: Removes excess reagents and soluble byproducts from the coupling reaction.

-

Procedure:

-

Drain the coupling solution.

-

Wash the resin multiple times with DMF.

-

6. Monitoring and Quality Control: The Self-Validating System

A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. [7]The fluorenyl group has a strong UV absorbance around 300 nm, while the DBF-piperidine adduct also absorbs in this region. [4]By measuring the UV absorbance of the solution collected after the deprotection step, one can quantify the amount of Fmoc group removed. [16]This "Fmoc test" is an invaluable tool for:

-

Determining the initial loading of the resin. [16]* Monitoring the efficiency of each deprotection step. [16]* Identifying "difficult" couplings where deprotection may be incomplete. [17] Incomplete coupling can also be assessed using colorimetric tests like the Kaiser test (ninhydrin test), which detects free primary amines. [17]A positive Kaiser test after a coupling step indicates the presence of unreacted amino groups, necessitating a recoupling step.

Comparative Analysis: Fmoc vs. Boc Chemistry

The choice between Fmoc and tert-butyloxycarbonyl (Boc) protecting groups is a critical decision in peptide synthesis strategy. [18]

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group Lability | Base-labile (e.g., 20% piperidine in DMF) [5] | Acid-labile (e.g., 25-50% TFA in DCM) [18] |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt, Pbf) [4] | Typically benzyl-based, removed by strong acid (e.g., HF) [3] |

| Orthogonality | High degree of orthogonality [2] | Less orthogonal; repeated TFA treatment can partially cleave side-chain groups [7] |

| Reaction Conditions | Milder, less corrosive reagents [2] | Harsher, requires handling of hazardous acids like HF [18] |

| Compatibility with Modifications | Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation) [2][18] | Limited compatibility with acid-sensitive groups [18] |

| Automation | Easily automated [3][7] | Automation is more complex due to corrosive reagents [3] |

| Cost | Fmoc-amino acids can be more expensive [] | Boc-amino acids are generally less expensive |

| Aggregation | Can be problematic for hydrophobic sequences [5]| Acidic deprotection can help disrupt aggregation [5]|

Navigating Challenges: Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, impacting the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring (aspartimide) under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides. This can be mitigated by using sterically hindered protecting groups on the aspartic acid side chain.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur after Fmoc deprotection, leading to the cleavage of the dipeptide from the resin. [20]This is particularly problematic for sequences with proline or glycine at the C-terminus of the dipeptide. Strategies to minimize this include the use of bulky N-terminal protecting groups or rapid coupling of the third amino acid.

-

Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, interchain hydrogen bonding can lead to aggregation, hindering reagent access and leading to incomplete deprotection and coupling. [13]Mitigation strategies include using specialized resins, chaotropic salts, or elevated temperatures.

-

Racemization: While generally low, some degree of racemization can occur during the activation step, especially for histidine and cysteine. The choice of coupling reagents and the careful control of reaction conditions are crucial to minimize this side reaction.

Final Cleavage and Deprotection: Liberating the Target Peptide

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. In Fmoc-SPPS, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually contains a mixture of scavengers to quench the reactive cationic species generated from the cleavage of the side-chain protecting groups, thereby preventing the modification of sensitive amino acids like tryptophan, methionine, and cysteine. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), though simpler mixtures like TFA/TIS/water are often sufficient for many sequences.

Conclusion: The Enduring Centrality of the Fmoc Group

The Fmoc protecting group has revolutionized the field of peptide synthesis, enabling the routine and automated synthesis of complex peptides that were once formidable challenges. [4][7]Its mild deprotection conditions, high degree of orthogonality with acid-labile side-chain protecting groups, and the ability to monitor the synthesis in real-time have established Fmoc-SPPS as the dominant strategy in both academic research and pharmaceutical development. [2][21]A thorough understanding of the underlying chemical principles, coupled with the implementation of robust, self-validating protocols, empowers researchers to harness the full potential of this elegant chemical tool to advance the frontiers of science and medicine.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- LifeTein®. (n.d.). Basic Peptides synthesis introduction.

- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.

- Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.

- NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.

- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Organic Chemistry Portal. (n.d.). Protection of Amino Groups.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride.

- PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides.

- Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Unknown. (n.d.). Methods for Removing the Fmoc Group.

- Unknown. (n.d.). 4.3.6.5.2 UV Monitoring.

- PubChem. (n.d.). 9-Fluorenylmethyl chloroformate.

- Unknown. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.

- Advanced ChemTech. (n.d.). Fmoc-Cl – A chloroformate ester.

- ChemicalBook. (2025, August 19). 9-Fluorenylmethyl chloroformate.

- Sigma-Aldrich. (n.d.). Fmoc chloride 0.97 Fmoc-Cl.

Sources

- 1. bachem.com [bachem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. lifetein.com [lifetein.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. 9-Fluorenylmethyl chloroformate | C15H11ClO2 | CID 34367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 9-Fluorenylmethyl chloroformate | 28920-43-6 [chemicalbook.com]

- 12. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

- 16. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. prezi.com [prezi.com]

- 20. chempep.com [chempep.com]

- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Technical Guide: Fmoc-L-Prolyl Chloride vs. Fmoc-L-Proline-OH in Peptide Synthesis

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the choice between Fmoc-L-Proline-OH (Free Acid) and Fmoc-L-Prolyl Chloride (Acid Chloride) represents a decision between standard efficiency and steric necessity.

-

Fmoc-L-Proline-OH is the industry standard. It is cost-effective, stable, and compatible with modern on-resin activation reagents (DIC/Oxyma, HATU). However, it presents specific risks regarding diketopiperazine (DKP) formation when positioned at the C-terminus.[1][2][3]

-

This compound (Fmoc-Pro-Cl) is a high-reactivity, moisture-sensitive species. It is generally unnecessary for standard sequences but is the "nuclear option" for coupling to sterically hindered amines (e.g., N-methylated amino acids, Aib) where standard activation fails.

This guide details the mechanistic differences, provides self-validating protocols for both strategies, and outlines the specific decision matrix for their deployment.

The Chemistry of Activation

To understand the operational differences, we must look at the activation pathways.

Fmoc-L-Proline-OH (In-Situ Activation)

The free acid requires a coupling reagent to convert the hydroxyl group into a leaving group (active ester).

-

Mechanism: The carboxylate attacks the uronium/phosphonium reagent (e.g., HATU), forming an unstable intermediate that is converted to an OBt/OAt ester.

-

Limitation: The active ester is bulky. If the incoming amine (on the resin) is also bulky (e.g., N-methyl amino acid), the steric clash prevents the nucleophilic attack, leading to deletion sequences.

This compound (Pre-Activation)

The acid chloride is an activated species with a chloride leaving group, which is significantly smaller than an OBt/OAt ester.

-

Mechanism: The high electrophilicity of the carbonyl carbon allows for rapid acylation of poor nucleophiles without additional activation reagents.

-

Advantage: Minimal steric bulk allows it to couple to hindered secondary amines.

Decision Logic (Visualized)

Figure 1: Decision matrix for selecting the appropriate Fmoc-Proline variant. Note the critical DKP check for standard couplings.

Critical Analysis: Fmoc-L-Proline-OH

The Diketopiperazine (DKP) Problem

The most frequent failure mode with Fmoc-Pro-OH isn't coupling efficiency—it is premature cleavage via DKP formation.

When Proline is the second residue attached to the resin (e.g., Resin-AA1-Pro-Fmoc), the removal of the Fmoc group exposes a secondary amine. This amine can back-bite the ester linkage to the resin, forming a cyclic diketopiperazine and cleaving the dipeptide from the solid support.

-

Risk Factor: High with benzyl ester resins (Wang, Merrifield).

-

Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[4] The extreme steric bulk of the trityl linker physically prevents the conformational fold required for the back-biting attack [1].

Protocol A: Standard Coupling (High Efficiency)

Reagents: Fmoc-Pro-OH, DIC, Oxyma Pure, DMF.

-

Dissolution: Dissolve Fmoc-Pro-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Activation: Add DIC (3.0 eq) and stir for 2 minutes. Note: Pre-activation is minimal to prevent racemization, though Pro is relatively resistant.

-

Coupling: Add mixture to the resin. Agitate for 45–60 minutes.

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines).

Critical Analysis: this compound

When to Use

Fmoc-Pro-Cl is required when coupling to an N-methylated amino acid (e.g., N-Me-Val, N-Me-Phe). The steric hindrance of the N-methyl group blocks the approach of bulky active esters (OBt/OAt). The small chloride atom allows the carbonyl carbon to slip past the steric blockade.

Synthesis of this compound

Commercially available Fmoc-Pro-Cl hydrolyzes rapidly. For high-stakes synthesis, it is best to synthesize it fresh or recrystallize immediately before use.

Protocol B: Synthesis via Thionyl Chloride [2]

-

Setup: Flame-dry a round-bottom flask. Maintain an inert atmosphere (Argon/Nitrogen).

-

Reaction: Suspend Fmoc-L-Pro-OH (10 mmol) in dry DCM (20 mL).

-

Addition: Add Thionyl Chloride (SOCl2, 15 mmol) cautiously. Optional: Add a catalytic drop of DMF to form the Vilsmeier reagent intermediate for faster reaction.

-

Reflux: Reflux gently for 1–2 hours. The solution should become clear.

-

Isolation: Evaporate solvent and excess SOCl2 under high vacuum.

-

Critical Step: Add dry DCM and re-evaporate (3x) to remove trace HCl/SOCl2.

-

-

Crystallization: Dissolve residue in minimum dry DCM and precipitate with cold hexane. Filter and dry under vacuum.[5] Store at -20°C in a desiccator.

Protocol C: Coupling Fmoc-Pro-Cl to N-Methyl Amines

Reagents: Fmoc-Pro-Cl, DIPEA (or Collidine), Dry DCM/THF (1:1).

-

Resin Prep: Swell resin in DCM (DCM is better than DMF for acid chloride couplings due to solvation effects).

-

Base Trap: Add DIPEA (3.0 eq) to the resin slurry. Note: The base is required to neutralize the HCl generated during coupling.

-

Coupling: Dissolve Fmoc-Pro-Cl (3.0 eq) in dry DCM and add immediately to the resin.

-

Time: Agitate for 2–4 hours.

-

Validation: Chloranil test. If blue (positive), recouple using fresh reagents.

Comparative Data & Troubleshooting

Comparison Matrix

| Feature | Fmoc-L-Proline-OH | This compound |

| Activation | Requires DIC/Oxyma or HATU | Pre-activated (Self-reactive) |

| Steric Reach | Low (Bulky active ester) | High (Small leaving group) |

| Stability | High (Shelf-stable) | Low (Hydrolyzes in air) |

| Racemization | Low (No oxazolone formation) | Moderate (Risk of base-catalyzed enolization) |

| Cost | $ | |

| Primary Use | 95% of peptide bonds | Coupling to N-Me-AA, Aib, hindered residues |

Racemization Mechanism

While Proline cannot form the 5(4H)-oxazolone intermediate (due to the lack of an amide proton), Fmoc-Pro-Cl is susceptible to base-catalyzed enolization if an excess of strong base (like DIPEA) is used for prolonged periods.

-

Mitigation: Use the weaker base 2,4,6-collidine (TMP) instead of DIPEA when coupling Fmoc-Pro-Cl to highly sensitive chiral centers [3].

Pathway Visualization: DKP vs. Productive Coupling

Figure 2: The competition between productive elongation and DKP formation. Using 2-CTC resin favors Path B by sterically hindering Path A.

References

-

Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link

-

Carpino, L. A., et al. (1990). Acid Chlorides in Peptide Synthesis. Accounts of Chemical Research. Link

-

Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Carboxyl Activation. Journal of the American Chemical Society.[6] Link

Sources

- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. peptide.com [peptide.com]

High-Efficiency Ligation: The Strategic Use of Fmoc-L-Prolyl Chloride in SPPS

Executive Summary

In the hierarchy of Solid-Phase Peptide Synthesis (SPPS) activation strategies, Fmoc-amino acid chlorides represent a "nuclear option"—a highly reactive species reserved for the most sterically demanding ligations where standard uronium/phosphonium salts (HATU, PyBOP) fail.

Fmoc-L-prolyl chloride (Fmoc-Pro-Cl) is particularly significant because the pyrrolidine ring of proline imposes unique steric and conformational constraints on the peptide backbone. While often viewed as a "difficult" residue due to its secondary amine nature, the introduction of Proline itself into a crowded sequence (e.g., adjacent to N-methylated residues or bulky

This guide details the mechanistic principles, synthesis, and handling of Fmoc-Pro-Cl, emphasizing in situ generation protocols that maximize coupling efficiency while mitigating the risk of racemization via enolization.

Part 1: Mechanistic Rationale & Chemical Logic

The Acyl Chloride Advantage

Standard SPPS relies on the formation of active esters (OBt/OAt) which are moderately reactive electrophiles. However, in "difficult sequences"—characterized by

Fmoc-Pro-Cl bypasses the active ester intermediate entirely. The chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic.

-

Reactivity Profile: Acid Chlorides > Symmetric Anhydrides > Active Esters (HATU/HBTU).

-

The Proline Factor: Proline lacks an amide hydrogen. Consequently, Fmoc-Pro-Cl cannot form the racemization-prone 5(4H)-oxazolone intermediate common to other amino acids. However, it remains susceptible to base-catalyzed enolization (direct

-proton abstraction), particularly if strong bases (like DBU) or excess tertiary amines are used.

Decision Matrix: When to Use Fmoc-Pro-Cl

Do not use acid chlorides for every coupling due to their moisture sensitivity and potential for side reactions. Use them when:

-

Coupling to N-methylated residues: The steric clash of the N-methyl group makes standard coupling slow.

-

Coupling to

-disubstituted amino acids: (e.g., Aib). -

Hyper-bulky junctions: (e.g., coupling Pro onto Trp(Boc) or Thr(tBu)).

Part 2: Critical Handling & Stability

Moisture Sensitivity

Fmoc-Pro-Cl is hydrolytically unstable. Exposure to atmospheric moisture converts it back to the parent acid (Fmoc-Pro-OH), releasing HCl.

-

Storage: If purchased commercially, store under Argon at -20°C.

-

Visual Indicator: Pure Fmoc-Pro-Cl is typically a white/off-white solid. Clumping or a sharp acidic smell indicates hydrolysis.

Solvent Selection

While DMF is the standard SPPS solvent, it can react with acid chlorides over long periods to form Vilsmeier-type salts, which are unreactive.

-

Preferred Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl

). -

Compromise: For resin swelling, a mixture of DCM/DMF (1:1) is often used, but the acid chloride should be dissolved in DCM first.

Part 3: Experimental Protocols

Protocol A: In Situ Generation (Recommended)

The most robust method involves generating the chloride immediately prior to coupling using Bis(trichloromethyl) carbonate (Triphosgene) or Thionyl Chloride. This ensures 100% active species.

Reagents:

-

Fmoc-Pro-OH (1.0 equiv)

-

Triphosgene (0.34 equiv) – Handle with extreme care; generates Phosgene.

-

Sym-Collidine (2,4,6-trimethylpyridine) (Base)

-

Dry THF or DCM (Solvent)

Step-by-Step Workflow:

-

Activation: Dissolve Fmoc-Pro-OH (5 eq relative to resin) in dry THF/DCM under nitrogen.

-

Conversion: Add Triphosgene (1.7 eq). Stir for 15–20 minutes. Note: The solution may bubble slightly (CO2 evolution).

-

Coupling: Add the solution to the pre-swelled resin (DCM/DMF).

-

Base Addition: Immediately add Sym-Collidine (5–10 eq).

-

Why Collidine? It is a weaker base than DIEA, sufficient to neutralize the HCl generated but less likely to cause base-catalyzed enolization/racemization of the Proline.

-

-

Reaction: Agitate for 30–60 minutes.

-

Wash: Drain and wash extensively with DCM (x3) and DMF (x3).

Protocol B: Using Commercial Fmoc-Pro-Cl

If using isolated commercial material:

-

Weigh Fmoc-Pro-Cl (3–5 eq) in a glovebox or dry bag if possible.

-

Dissolve in dry DCM.

-

Add Base (DIEA or Collidine, 3–5 eq) immediately.

-

Critical: Do not premix the base and acid chloride before adding to the resin, as this promotes ketene formation and racemization.

-

Data Summary: Coupling Efficiency Comparison

| Coupling Method | Reagents | Time | Efficiency (Difficult Seq) | Racemization Risk |

| Standard | HBTU / DIEA | 60 min | 60-80% | Low |

| High-Activity | HATU / HOAt / DIEA | 60 min | 85-95% | Low |

| Acid Chloride | Fmoc-Pro-Cl / Collidine | 20 min | >99% | Medium (if base excess) |

Part 4: Process Visualization

The following diagram illustrates the in situ generation workflow, highlighting the critical "Base Addition" timing to prevent side reactions.

Part 5: Troubleshooting & Quality Control

Monitoring the Reaction

Since you are coupling Fmoc-Pro-Cl (incoming) to a resin-bound amine:

-

If Resin Amine is Primary (e.g., Ala, Gly): Use the Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates complete coupling.

-

If Resin Amine is Secondary (e.g., Pro, N-Me-Ala): Use the Chloranil Test or Isatin Test .[6] Ninhydrin is not sensitive for secondary amines.

-

Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to beads. Blue/Green beads = Incomplete coupling. Colorless = Complete.

-

Racemization Control

If you observe doublets in your HPLC analysis (indicating D/L isomerization):

-

Switch Base: Move from DIEA to Sym-Collidine or 2,6-Di-tert-butylpyridine (hindered bases).

-

Reduce Base: Use only enough base to neutralize the HCl generated (1:1 ratio with Chloride).

-

Pre-activation Time: Ensure Triphosgene activation does not exceed 20 minutes to prevent Fmoc cleavage or degradation.

References

-

Carpino, L. A., et al. (1990). Acid Chlorides and Fluorides in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Góngora-Benítez, M., et al. (2013). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Organic Process Research & Development.

-

PepMIC Co. (2024). Technical Guide: Handling Acid Chlorides in Peptide Synthesis.

-

Merck/Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

Fmoc-L-Prolyl Chloride: Technical Handling, Stability Mechanisms, and Synthetic Protocols

Topic: Safety and handling precautions for Fmoc-L-prolyl chloride Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (Fmoc-Pro-Cl) is a high-utility, high-reactivity electrophile used primarily in peptide synthesis to overcome difficult couplings where standard uronium/phosphonium salts (e.g., HATU, PyBOP) fail. Its utility stems from the high electrophilicity of the acyl chloride moiety, which drives reaction kinetics in sterically hindered environments.

However, this reactivity comes with significant stability trade-offs. Fmoc-Pro-Cl is acutely moisture-sensitive, corrosive, and prone to racemization if mishandled. This guide synthesizes the chemical behavior of Fmoc-Pro-Cl with field-proven handling protocols to ensure operator safety and compound integrity.

Chemical Profile & Hazard Identification

Compound Identity:

-

IUPAC Name: (9H-fluoren-9-yl)methyl (2S)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate

-

CAS Number: 105169-79-9 (Generic Fmoc-Pro-Cl derivatives)

-

Appearance: White to off-white crystalline powder.

Hazard Summary: Unlike standard Fmoc-amino acids, the acid chloride derivative is a potent lachrymator and corrosive agent. It hydrolyzes rapidly to release hydrochloric acid (HCl) gas upon contact with atmospheric moisture.

| Hazard Class | H-Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Reactivity | EUH014 | Reacts violently with water (generating HCl). |

| Sensitization | H317 | May cause an allergic skin reaction. |

Mechanisms of Instability & Reactivity

To handle Fmoc-Pro-Cl effectively, one must understand the two primary degradation pathways: Hydrolysis (Safety Hazard) and Racemization (Quality Hazard).

Hydrolysis and Acid Generation

The acyl chloride bond is highly polarized. Upon contact with water, nucleophilic attack at the carbonyl carbon occurs immediately.

-

Mechanism: Water attacks the carbonyl

Tetrahedral intermediate -

Consequence: The formation of Fmoc-Pro-OH (useless for coupling without re-activation) and HCl gas (corrosive to equipment and lung tissue).

Racemization via Oxazolonium Formation

While Fmoc protection generally suppresses racemization better than amide protection (e.g., Acetyl), the high reactivity of acid chlorides reintroduces this risk, particularly for N-alkyl amino acids like Proline.

-

The Pathway: In the presence of tertiary amines (bases), the carbonyl oxygen of the carbamate can attack the activated acyl chloride carbon.

-

Uniqueness of Proline: Because Proline is a secondary amine, it forms a positively charged oxazolonium ion . This intermediate is highly acidic at the C-alpha position.

-

Base Sensitivity: Strong bases (e.g., DIPEA, Et3N) can deprotonate the C-alpha of the oxazolonium ion, leading to irreversible loss of chirality (L

D conversion).

Visualization: Degradation Pathways

Figure 1: The dual degradation pathways of Fmoc-Pro-Cl. Note that moisture leads to acid release, while improper base usage leads to racemization.

Engineering Controls & PPE

Primary Containment:

-

Solid Handling: Must be performed in a Glovebox under Nitrogen/Argon or a strictly controlled Schlenk line environment.

-

Solution Handling: Fume hood with high face velocity (>100 fpm) is mandatory due to HCl evolution potential.

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is required. Nitrile (outer) over Laminate/PE (inner) is recommended as acid chlorides can permeate standard nitrile over time.

-

Eye Protection: Chemical splash goggles. A face shield is recommended if handling >5g.

-

Respiratory: If working outside a glovebox, a respirator with Acid Gas (E) and Particulate (P100) cartridges is a necessary backup.

Operational Protocol: The Inert Chain of Custody

The following protocol ensures the "Inert Chain of Custody" is unbroken from storage to reaction.

Step 1: Acclimatization (Critical)

Never open a cold bottle of Fmoc-Pro-Cl directly in the lab atmosphere.

-

Remove the container from -20°C storage.

-

Place the sealed container inside a desiccator.

-

Allow it to warm to room temperature (approx. 1–2 hours).

-

Reasoning: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent, triggering hydrolysis.

-

Step 2: Solvent Selection[2]

-

Preferred Solvents: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3).

-

Stabilizer Warning: Ensure DCM is stabilized with amylene (hydrocarbon), not methanol or ethanol. Alcohol stabilizers will react immediately with the acid chloride to form methyl/ethyl esters, consuming the reagent.

-

Dryness: Solvents must be dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS).

Step 3: The Coupling Reaction (Racemization Control)

When using Fmoc-Pro-Cl, the choice of base is the primary determinant of chiral purity.

-

Standard Protocol (High Risk): Using DIPEA or NMM.

-

Optimized Protocol (Low Risk):

-

Dissolve the amino component (nucleophile) in anhydrous DCM.

-

Add a weak, hindered base such as 2,4,6-Collidine (TMP) or 2,6-Lutidine .

-

Why: These bases are strong enough to neutralize the HCl generated but sterically hindered enough to avoid deprotonating the C-alpha of the oxazolonium intermediate [1, 2].

-

-

Add Fmoc-Pro-Cl as a solid or solution dropwise.

-

Reaction time: Usually rapid (10–30 mins). Monitor via TLC (conversion of acid chloride to amide).

-

Step 4: Quenching & Disposal

Do not dispose of excess acid chloride directly into aqueous waste.

-

Quench: Dilute the reaction mixture or waste residue with Methanol (MeOH) .

-

Chemistry:

. -

Safety: This is exothermic. Add MeOH slowly in a fume hood.

-

-

Neutralize: Once the exotherm subsides, add saturated Sodium Bicarbonate (NaHCO3) solution to neutralize the generated HCl.

-

Disposal: Discard in the organic solvent waste stream.

Visualization: Safe Handling Workflow

Figure 2: The "Inert Chain of Custody" workflow designed to minimize hydrolysis and exposure risks.

References

-

Carpino, L. A., et al. (1990). Fmoc-amino acid chlorides: Preparation, characterization, and utility in peptide synthesis. Journal of Organic Chemistry.

-

Di Fenza, A., et al. (2007). Racemization studies on Fmoc-amino acid chlorides.[2][3] Tetrahedron Letters.

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

-

Bachem. (2022). Handling and Storage Guidelines for Peptides and Reagents.

Sources

Commercial Suppliers and Availability of Fmoc-L-Prolyl Chloride

The following technical guide details the commercial status, synthesis, and application of Fmoc-L-prolyl chloride . It is structured to provide actionable intelligence for drug development professionals who encounter "difficult sequences" or sterically hindered couplings where standard activation methods fail.

CAS Number: 103321-52-4 Molecular Formula: C₂₀H₁₈ClNO₃ Molecular Weight: 355.81 g/mol

Part 1: The Commercial Reality (Make vs. Buy)

Market Status: The "Just-in-Time" Reagent

Unlike its precursor Fmoc-L-Pro-OH (CAS 71989-31-6), which is a commodity chemical available from every major peptide supplier (Sigma, Fisher, Bachem, Iris Biotech), This compound is a niche reagent.

While it is commercially available, it is often not a stock item due to hydrolytic instability . Acid chlorides are highly reactive species that degrade rapidly upon exposure to atmospheric moisture, converting back to the parent acid and releasing HCl gas.

Commercial Availability Matrix:

| Supplier Type | Availability Status | Notes |

| Major Catalog Houses (Sigma, Fisher) | Rare / Non-Stock | Typically sell the acid (Fmoc-Pro-OH) or the protecting group reagent (Fmoc-Cl). Do not confuse Fmoc-Pro-Cl with Fmoc-Cl (CAS 28920-43-6). |

| Specialized Peptide Suppliers (Advanced ChemTech, Bachem) | On Request / Custom | Often synthesized to order. Listed in legacy catalogs (e.g., Advanced ChemTech) but may require lead time. |

| Asian Aggregators (ChemicalBook, regional labs) | Listed | Often listed but stock reliability varies. Verify purity (hydrolysis content) before purchase. |

Strategic Recommendation

For routine synthesis, do not rely on commercial stock of this compound. The risk of receiving partially hydrolyzed material (contaminated with Fmoc-Pro-OH and HCl) is high.

Best Practice: Purchase high-purity Fmoc-L-Pro-OH and synthesize the chloride in situ or immediately prior to use. This ensures 100% reactivity and avoids the quality control burden of testing stored acid chlorides.

Part 2: Technical Rationale & Applications

Why Use the Chloride Form?

Standard coupling reagents (HATU, HBTU, DIC/Oxyma) proceed via active esters (OBt/OAt). While effective for 95% of couplings, they often fail in two specific scenarios where the Fmoc-Prolyl Chloride excels:

-

Sterically Hindered Amines: Coupling Fmoc-Pro to N-methylated amino acids or extremely bulky resins (e.g., trityl resins loaded with secondary amines). The acid chloride is an electrophile orders of magnitude more reactive than an OBt ester.

-

Friedel-Crafts Acylations: In medicinal chemistry, Fmoc-Pro-Cl is used to acylate aromatic rings (e.g., in the synthesis of specific ketone-based inhibitors) using Lewis acids like AlCl₃, a reaction impossible with active esters.

The Stability Anomaly

Fmoc-amino acid chlorides are generally considered unstable.[1] However, This compound is uniquely robust .

-

Aqueous Stability: Unlike Fmoc-Ala-Cl or Fmoc-Val-Cl, the proline derivative can withstand rapid aqueous workups (e.g., washing with cold bicarbonate) without significant hydrolysis.

-